![molecular formula C14H23N B189168 2,4-Ditert-butylaniline CAS No. 2909-84-4](/img/structure/B189168.png)
2,4-Ditert-butylaniline
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Overview
Description
2,4-Ditert-butylaniline is a chemical compound with the linear formula C14H23N . It has a molecular weight of 205.346 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,4-Ditert-butylaniline is represented by the linear formula C14H23N . The InChI code for this compound is 1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 .Physical And Chemical Properties Analysis
2,4-Ditert-butylaniline is a white to yellow powder or crystals or liquid .Scientific Research Applications
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review analyzed global research trends on the toxicity and mutagenicity of 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to 2,4-Ditert-butylaniline. The review highlighted the rapid advancement in toxicological research of 2,4-D, emphasizing the need for future studies to focus on molecular biology, especially gene expression, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Mutagenicity of Arylamines
Research on the mutagenic potential of 4-butylaniline and N-butylaniline, compounds related to 2,4-Ditert-butylaniline, used in dye and organic intermediates, revealed their capacity to induce genetic effects in mice. This suggests the significance of assessing the mutagenic risks of chemical intermediates in industrial applications (Kim, Shin, Kim, & Rim, 2019).
Enantioselective Fluorescence Sensing
A study demonstrated the synthesis of a C2-symmetric ligand from 3-tert-butylaniline for enantioselective sensing of chiral amino alcohols. This application is crucial for analytical chemistry, offering a novel approach to detecting and measuring chiral compounds at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Hydroamination Catalysis
Another study focused on the hydroamination of diphenylbutadiyne with primary arylamines, including 4-tert-butylaniline, highlighting the catalytic synthesis of quinoline derivatives. This research contributes to the development of new organic synthesis methodologies, particularly in the synthesis of complex organic molecules (Younis, Krieck, Görls, & Westerhausen, 2015).
Environmental Impact and Microbial Response
The effects of 2,4-Dichlorophenoxyacetic acid butyl ester on soil microbial communities were studied to understand the environmental impact of herbicide use. This research is essential for assessing the ecological consequences of chemical pollutants and their interaction with soil biota (Zhang, Liu, Dong, Xu, Zheng, & Li, 2010).
Safety And Hazards
properties
IUPAC Name |
2,4-ditert-butylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOAQYJIYOGBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334340 |
Source
|
Record name | 2,4-ditert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Ditert-butylaniline | |
CAS RN |
2909-84-4 |
Source
|
Record name | 2,4-ditert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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